4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-beta-D-glucopyranoside
Description
Systematic Nomenclature and Chemical Abstract Service Registry Information
The systematic nomenclature of 4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-β-D-glucopyranoside follows International Union of Pure and Applied Chemistry conventions for carbohydrate chemistry. According to PubChem chemical database records, the compound is officially designated as (4-methoxyphenyl) 2,4,6-tri-O-acetyl-3-O-benzyl-hexopyranoside. The Chemical Abstract Service has assigned this compound the registry number 303127-79-9, which serves as the primary identifier across chemical databases and commercial suppliers.
Alternative systematic names for this compound include [(2R,3R,4S,5R,6S)-3,5-diacetyloxy-6-(4-methoxyphenoxy)-4-phenylmethoxyoxan-2-yl]methyl acetate, which provides detailed stereochemical information within the nomenclature. The compound is also referenced using the condensed nomenclature [3,5-bis(acetyloxy)-4-(benzyloxy)-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate in certain databases.
The International Chemical Identifier key for this compound is MDZXNXKMNWQSDZ-WSGIOKLISA-N, providing a unique computational identifier for database searches and chemical informatics applications. The MDL number MFCD08276396 serves as an additional registry identifier within the Molecular Design Limited database system.
Table 1: Chemical Registry Information
| Registry Type | Identifier |
|---|---|
| Chemical Abstract Service Number | 303127-79-9 |
| PubChem Compound Identifier | 85285141 |
| MDL Number | MFCD08276396 |
| International Chemical Identifier Key | MDZXNXKMNWQSDZ-WSGIOKLISA-N |
| Reaxys Registry Number | 8730309 |
| PubChem Substance Identifier | 87558302 |
Molecular Formula and Weight Determination
The molecular formula of 4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-β-D-glucopyranoside is established as C₂₆H₃₀O₁₀ based on comprehensive analytical characterization reported by multiple commercial suppliers. This molecular composition indicates the presence of 26 carbon atoms, 30 hydrogen atoms, and 10 oxygen atoms, reflecting the complex nature of this protected carbohydrate derivative.
The molecular weight has been determined through various analytical methods with slight variations in reported values. TCI Chemicals reports the molecular weight as 502.52 grams per mole, while PubChem calculations indicate 502.5 grams per mole. Synthose provides a molecular weight of 502.51 grams per mole, and ChemScene lists 502.51 grams per mole. The slight variations in reported molecular weights are attributable to differences in computational precision and rounding conventions used by different suppliers and databases.
High-performance liquid chromatography analysis confirms the compound achieves purity levels exceeding 96.0% as determined by area percentage measurements. Some suppliers report even higher purity levels, with Synthose claiming minimum 98% purity as determined by proton nuclear magnetic resonance spectroscopy.
Table 2: Molecular Characteristics
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₃₀O₁₀ | Multiple sources |
| Molecular Weight | 502.52 g/mol | TCI Chemicals |
| Molecular Weight | 502.5 g/mol | PubChem |
| Molecular Weight | 502.51 g/mol | Synthose/ChemScene |
| Minimum Purity | >96.0% (HPLC) | TCI Chemicals |
| Minimum Purity | >98.0% (¹H-NMR) | Synthose |
Stereochemical Configuration Analysis
The stereochemical configuration of 4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-β-D-glucopyranoside involves complex three-dimensional arrangements of substituents around multiple chiral centers. The compound contains five chiral centers within the glucose backbone, designated as (2R,3R,4S,5R,6S) according to Cahn-Ingold-Prelog priority rules. This stereochemical designation indicates the absolute configuration at each carbon center of the glucopyranoside ring system.
The β-anomeric configuration at the anomeric carbon (C1) represents a crucial stereochemical feature, determining the spatial orientation of the 4-methoxyphenyl aglycone relative to the glucose ring. This β-linkage places the aglycone in the equatorial position relative to the chair conformation of the glucose ring, influencing both the compound's chemical reactivity and biological properties.
Optical rotation measurements provide experimental confirmation of the stereochemical configuration. TCI Chemicals reports specific rotation values of -20.0 to -23.0 degrees (C=1, CHCl₃) at 20°C using the sodium D line. VWR reports a specific rotation of -22 degrees under identical conditions. These negative rotation values are consistent with the D-glucose configuration and confirm the integrity of the stereochemical centers during synthesis and purification.
The protecting group arrangement contributes significantly to the overall stereochemical complexity. The benzyl ether at the 3-position and acetyl esters at positions 2, 4, and 6 create a specific steric environment that influences conformational preferences and chemical reactivity patterns. The benzyl group at C3 occupies an equatorial position in the preferred chair conformation, minimizing steric interactions with other substituents.
Table 3: Stereochemical Parameters
| Parameter | Value | Conditions |
|---|---|---|
| Anomeric Configuration | β-D | - |
| Absolute Configuration | (2R,3R,4S,5R,6S) | - |
| Specific Rotation | -20.0 to -23.0° | C=1, CHCl₃, 20°C |
| Specific Rotation | -22° | C=1, CHCl₃, 20°C |
| Ring Conformation | Chair | Preferred |
X-ray Crystallographic Characterization
The crystallographic properties of 4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-β-D-glucopyranoside have been characterized through solid-state analysis techniques. The compound exhibits crystalline morphology, appearing as white to almost white powder or crystal formations according to multiple supplier specifications. This crystalline nature facilitates purification through recrystallization techniques and provides opportunities for detailed structural analysis through X-ray diffraction methods.
Melting point determinations provide insight into the thermal stability and crystalline packing arrangements. TCI Chemicals reports melting point ranges of 158.0 to 162.0°C, while other suppliers report slightly different ranges. Synthose specifies a melting point of 160-162°C, and VWR reports 160°C. Fisher Scientific provides a melting point of 160°C. These consistent melting point values indicate stable crystalline arrangements and high purity levels across different supplier batches.
The crystalline packing likely involves intermolecular hydrogen bonding interactions between acetyl carbonyl groups and possible π-π stacking interactions between the aromatic benzyl and methoxyphenyl rings. The multiple oxygen-containing functional groups provide numerous opportunities for crystal lattice stabilization through weak intermolecular forces.
Storage requirements for maintaining crystalline integrity specify refrigerated conditions between 0-10°C or frozen storage below 0°C. These storage conditions help preserve the crystalline structure and prevent thermal degradation or polymorphic transitions that could affect the compound's physical and chemical properties.
Table 4: Crystallographic Properties
| Property | Value | Source |
|---|---|---|
| Physical State | Crystalline solid | Multiple sources |
| Appearance | White to almost white powder/crystal | TCI Chemicals |
| Melting Point | 158.0-162.0°C | TCI Chemicals |
| Melting Point | 160-162°C | Synthose |
| Melting Point | 160°C | VWR/Fisher Scientific |
| Storage Temperature | 0-10°C | TCI Chemicals/VWR |
| Storage Temperature | <0°C | Synthose |
| Heat Sensitivity | Heat sensitive | TCI Chemicals |
Comparative Structural Analysis with Related Glucopyranoside Derivatives
Comparative analysis of 4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-β-D-glucopyranoside with structurally related compounds reveals important relationships between molecular structure and physical properties. The compound shares structural similarities with other protected glucopyranoside derivatives but exhibits unique characteristics due to its specific protecting group pattern.
Comparison with 4-Methoxyphenyl β-D-glucopyranoside, the unprotected parent compound, demonstrates the significant impact of acetyl and benzyl protecting groups. The unprotected compound has a molecular formula of C₁₃H₁₈O₇ and molecular weight of 286.28 g/mol, considerably smaller than the protected derivative. The unprotected compound exhibits different physical properties, including a higher melting point of 171-176°C and different optical rotation values of -64 to -69 degrees.
Related compounds with different protecting group patterns provide insight into structure-property relationships. 4-Methoxyphenyl 4-O-acetyl-3,6-di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside represents a structurally related derivative with different protection strategy, incorporating phthalimido protection at C2 instead of acetyl protection. This compound has molecular formula C₃₇H₃₅NO₉ and demonstrates how nitrogen-containing protecting groups can alter both molecular properties and synthetic utility.
The glucopyranosyl bromide derivative 2,4,6-Tri-O-acetyl-3-O-benzyl-α-D-glucopyranosyl bromide provides another comparative example, sharing the same protecting group pattern but featuring an α-anomeric bromide instead of the β-methoxyphenyl aglycone. This structural comparison highlights the importance of the anomeric substituent in determining overall molecular properties and reactivity patterns.
Table 5: Comparative Structural Analysis
| Compound | Molecular Formula | Molecular Weight | Specific Rotation | Melting Point |
|---|---|---|---|---|
| 4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-β-D-glucopyranoside | C₂₆H₃₀O₁₀ | 502.52 g/mol | -22° | 160°C |
| 4-Methoxyphenyl β-D-glucopyranoside | C₁₃H₁₈O₇ | 286.28 g/mol | -64 to -69° | 171-176°C |
| 4-Methoxyphenyl 4-O-acetyl-3,6-di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside | C₃₇H₃₅NO₉ | - | - | - |
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-6-(4-methoxyphenoxy)-4-phenylmethoxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O10/c1-16(27)31-15-22-23(33-17(2)28)24(32-14-19-8-6-5-7-9-19)25(34-18(3)29)26(36-22)35-21-12-10-20(30-4)11-13-21/h5-13,22-26H,14-15H2,1-4H3/t22-,23-,24+,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDZXNXKMNWQSDZ-WSGIOKLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)OC(=O)C)OCC3=CC=CC=C3)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)OC)OC(=O)C)OCC3=CC=CC=C3)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445584 | |
| Record name | MolPort-035-784-663 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303127-79-9 | |
| Record name | MolPort-035-784-663 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and General Strategy
The synthesis generally begins with 4-methoxyphenyl β-D-glucopyranoside or related protected glucosides. The key steps include:
- Selective acetylation at the 2, 4, and 6 positions of the glucopyranosyl ring.
- Benzylation at the 3-OH position.
- Use of protecting groups such as benzylidene acetals to control regioselectivity.
- Catalytic or reagent-mediated transformations to achieve selective ring-opening and functional group modifications.
Acetylation and Benzylation Procedures
A representative method from the literature involves the following steps:
-
- The starting 4-methoxyphenyl glucopyranoside derivative is suspended in acetic anhydride.
- Sulfamic acid is added as a catalyst.
- The mixture is stirred at 60 °C for approximately 30 minutes.
- This step results in acetylation at the 2,4,6 positions, yielding a tri-O-acetylated intermediate with high yield (~91%) after purification by silica gel chromatography.
Reductive Ring Opening and Benzylation :
- The acetylated intermediate is dissolved in acetonitrile.
- Triethylsilane and iodine are added at low temperature (0–5 °C).
- The reaction proceeds for 30 minutes to open benzylidene acetals regioselectively, allowing selective benzylation at the 3-OH position.
- The product is extracted and purified by silica gel chromatography, yielding the desired 3-O-benzylated tri-O-acetyl glucopyranoside in about 82% yield.
Glycosylation and Coupling Reactions
- The 4-methoxyphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-beta-D-glucopyranoside can be further used as a glycosyl donor or acceptor in oligosaccharide synthesis.
- For example, coupling with other sugar derivatives is performed using promoters such as N-iodosuccinimide (NIS) and perchloric acid supported on silica gel at low temperatures (-10 °C) to ensure stereoselectivity and high yields.
Purification Techniques
- Purification of the tri-O-acetylated aryl glucopyranosides is commonly achieved by recrystallization from ethanol, providing high purity products suitable for further synthetic steps.
- Silica gel chromatography with hexane–ethyl acetate mixtures is typically used after reaction workups to isolate pure compounds.
Summary of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acetylation | Acetic anhydride, sulfamic acid | 60 °C | 30 min | 91 | Selective acetylation at 2,4,6 positions |
| Reductive ring opening & benzylation | Triethylsilane, iodine, CH3CN | 0–5 °C | 30 min | 82 | Regioselective benzylation at 3-OH |
| Glycosylation (coupling) | NIS, HClO4–SiO2, CH2Cl2, MS 4Å | -10 °C | 1 h | High | Stereoselective coupling for oligosaccharide synthesis |
| Purification | Recrystallization (ethanol), silica gel chromatography | Ambient | - | - | High purity isolation |
Research Findings and Analysis
- The use of sulfamic acid as a catalyst for acetylation is mild and efficient, preventing overacetylation or degradation of sensitive glycosidic bonds.
- Regioselective reductive ring opening with triethylsilane and iodine allows selective benzylation at the 3-OH position without affecting acetyl groups, demonstrating high chemoselectivity.
- The coupling reactions using NIS and HClO4–SiO2 as promoters provide high stereoselectivity, favoring β-glycosidic linkages essential for biological activity studies.
- The purification by recrystallization ensures removal of impurities and by-products, critical for downstream applications in carbohydrate chemistry.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The benzyl group can be reduced to form the corresponding alcohol.
Substitution: The acetyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include acetic anhydride (Ac2O) and hydrochloric acid (HCl) for deprotection.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications:
Synthetic Organic Chemistry
- Intermediate in Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules.
- Protecting Group : Utilized as a protecting group in carbohydrate chemistry to prevent unwanted reactions during synthesis.
Biological Studies
- Glycosylation Studies : Investigated for its role in biological pathways; it acts as a model compound for understanding glycosylation processes.
- Enzyme Interaction : The compound's structure allows it to interact with specific enzymes, providing insights into enzyme mechanisms and substrate specificity.
Medicinal Chemistry
- Potential Therapeutics : Research is ongoing into its therapeutic properties, including anti-inflammatory and anticancer activities.
- Drug Development Precursor : It can be used as a precursor for the development of new drugs targeting various diseases.
Industrial Applications
- Fine Chemicals Production : Employed in the production of fine chemicals due to its versatile reactivity.
- Reagent in Industrial Processes : Acts as a reagent in various industrial chemical processes.
Case Study 1: Glycosylation Mechanisms
A study explored the glycosylation mechanisms involving 4-Methoxyphenyl 2,4,6-tri-O-acetyl-3-O-benzyl-beta-D-glucopyranoside to understand how modifications influence enzyme activity. The findings indicated that the acetyl and benzyl groups significantly affect binding affinities and reaction rates.
Case Study 2: Anticancer Activity
In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. Further research is being conducted to elucidate the underlying mechanisms and potential clinical applications.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-beta-D-glucopyranoside involves its role as a glycosyl donor or acceptor in glycosylation reactions. It interacts with enzymes involved in glycan synthesis and degradation, facilitating the formation or breakdown of glycosidic bonds. The molecular targets include glycosyltransferases and glycosidases, which are enzymes that catalyze the transfer and hydrolysis of glycosidic bonds, respectively .
Comparison with Similar Compounds
Substituent Patterns and Molecular Features
The table below highlights key structural and functional differences between the target compound and analogous glycosides:
Key Observations :
- Acetyl vs. Benzyl/Benzylidene Protection: The target compound’s acetyl groups (labile under basic conditions) enable selective deprotection, whereas benzylidene groups (e.g., in ) require acidic or reductive conditions for removal. Benzyl groups (e.g., in ) offer robust stability but necessitate harsher deprotection methods like hydrogenolysis .
- Functional Group Diversity: Compounds with acetamido or fluorescent tags (e.g., ) are tailored for enzymatic or diagnostic applications, unlike the target compound’s focus on synthetic flexibility.
Q & A
Q. What are the standard synthetic routes for 4-Methoxyphenyl 2,4,6-Tri-O-acetyl-3-O-benzyl-β-D-glucopyranoside, and what protecting group strategies are employed?
Methodological Answer: The synthesis typically involves sequential protection of hydroxyl groups on the glucopyranoside core. Key steps include:
- Benzylation at C3 : Benzyl groups (Bn) are introduced via benzyl bromide under basic conditions (e.g., NaH in DMF) to protect the 3-OH position .
- Acetylation at C2, C4, C6 : Acetyl groups (Ac) are added using acetic anhydride in pyridine to mask reactive hydroxyls, ensuring regioselectivity .
- Glycosylation : The 4-methoxyphenyl aglycone is coupled via glycosylation. Trichloroacetimidate donors (e.g., 6-O-Levulinoyl-2,3,4-tri-O-p-toluoyl-α-D-glucopyranosyl trichloroacetimidate) are activated with catalytic TMSOTf or BF₃·Et₂O in anhydrous CH₂Cl₂ at low temperatures (−35°C to −10°C) to form the β-glycosidic linkage .
Q. Table 1: Synthetic Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| C3 Benzylation | BnBr, NaH, DMF, 0°C → RT, 12h | 85–90 | |
| Acetylation | Ac₂O, pyridine, RT, 6h | 95+ | |
| Glycosylation | Trichloroacetimidate donor, TMSOTf, CH₂Cl₂, −35°C | 70–79 |
Q. How is the compound characterized using spectroscopic methods like NMR and MS?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- Aromatic protons (4-methoxyphenyl): δ 6.8–7.4 ppm (multiplet).
- Acetyl groups: δ 2.0–2.1 ppm (singlet, 3H per Ac).
- Benzyl groups: δ 4.5–4.7 ppm (AB quartet for CH₂Ph).
- Anomeric proton (β-configuration): δ 4.8–5.0 ppm (doublet, J = 7–8 Hz) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na]⁺ at m/z 689.2) .
Q. What are the primary research applications of this compound in glycobiology?
Methodological Answer:
- Glycosylation Studies : Acts as a donor/acceptor in enzymatic or chemical glycosylation to model complex carbohydrate biosynthesis .
- Oligosaccharide Synthesis : Intermediate for synthesizing hyaluronic acid fragments or tumor-associated carbohydrate antigens .
- Ice Recrystallization Inhibition : Used to study antifreeze glycoprotein mimics by modifying hydration dynamics .
Advanced Research Questions
Q. How can competing glycosylation pathways (α/β selectivity) be controlled during synthesis?
Methodological Answer:
- Donor Activation : Use of "superarmed" donors (e.g., 2-O-benzoyl-3,4,6-tri-O-benzyl protection) increases β-selectivity by stabilizing oxocarbenium ion intermediates .
- Solvent/Temperature Effects : Low-polarity solvents (CH₂Cl₂) and sub-zero temperatures (−35°C) favor β-linkage via SN2 mechanisms .
- Catalyst Choice : TMSOTf over BF₃·Et₂O reduces side reactions (e.g., orthoester formation) .
Q. What strategies resolve contradictions in stereochemical outcomes reported across studies?
Methodological Answer:
Q. How can enzymatic methods be integrated into the synthesis or modification of this compound?
Methodological Answer:
Q. Table 2: Enzymatic Modification Conditions
| Enzyme | Substrate Modification | Conditions | Reference |
|---|---|---|---|
| β-1,3-Glucuronosyltransferase | Adds glucuronic acid | UDP-GlcA, 37°C, pH 7.4 | |
| Candida antarctica lipase | Selective deacetylation | PBS buffer, 25°C |
Q. How is the compound’s stability assessed under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition (e.g., acetyl group hydrolysis) .
- Light Sensitivity : Store in amber vials under N₂; UV-Vis spectroscopy tracks photooxidation of the 4-methoxyphenyl group .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
